molecular formula C11H16ClNO2 B1376308 5-Isobutyl-6-methylnicotinic acid hydrochloride CAS No. 1011476-26-8

5-Isobutyl-6-methylnicotinic acid hydrochloride

Cat. No.: B1376308
CAS No.: 1011476-26-8
M. Wt: 229.7 g/mol
InChI Key: KTRITEJMVDFVDY-UHFFFAOYSA-N
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Description

5-Isobutyl-6-methylnicotinic acid hydrochloride is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of an isobutyl group at the 5-position and a methyl group at the 6-position of the nicotinic acid structure, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isobutyl-6-methylnicotinic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with nicotinic acid as the core structure.

    Hydrochloride Formation: The final step involves converting the free acid form to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Alkylation: Utilizing continuous flow reactors to achieve efficient alkylation.

    Purification: Employing crystallization or recrystallization techniques to purify the product.

    Hydrochloride Salt Formation: Using controlled addition of hydrochloric acid to obtain the hydrochloride salt in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Isobutyl-6-methylnicotinic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

5-Isobutyl-6-methylnicotinic acid hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting nicotinic acid receptors.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Employed in studies to understand its effects on cellular processes and metabolic pathways.

    Industrial Applications: Utilized in the production of specialty chemicals and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-Isobutyl-6-methylnicotinic acid hydrochloride involves its interaction with nicotinic acid receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: The parent compound with a simpler structure.

    6-Methylnicotinic Acid: Lacks the isobutyl group.

    5-Isobutylnicotinic Acid: Lacks the methyl group.

Uniqueness

5-Isobutyl-6-methylnicotinic acid hydrochloride is unique due to the presence of both the isobutyl and methyl groups, which can significantly influence its chemical properties and biological activity compared to its simpler analogs. This dual substitution pattern may enhance its specificity and efficacy in certain applications.

Properties

IUPAC Name

6-methyl-5-(2-methylpropyl)pyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-7(2)4-9-5-10(11(13)14)6-12-8(9)3;/h5-7H,4H2,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRITEJMVDFVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C(=O)O)CC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 6-methyl-5-isobutyl-nicotinic acid tert.-butyl ester (0.50 g, 2 mmol) in dioxane (20 mL), 4 N HCl in dioxane (30 mL) is added. The mixture is stirred for 3 h. The solvent is evaporated to give 5-isobutyl-6-methyl-nicotinic acid hydrochloride (0.52 g); LC-MS: tR=0.54 min; [M+1]+=194.29; 1H NMR (D6-DMSO) δ 0.91 (d, J=6.5 Hz, 6H), 1.91 (hept, J=6.5 Hz), 2.68 (d, J=7.3 Hz, 2H), 2.73 (s, 3H), 8.47 (d, J=1.8 Hz, 1H), 8.90 (d, J=2.0 Hz, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 6-methyl-5-isobutyl-nicotinic acid tert.-butyl ester (0.50 g, 2 mmol) is dissolved in dioxane (20 mL) and 4 N HCl in dioxane (30 mL) is added. The mixture is stirred for 3 h. The solvent is evaporated to give 6-methyl-5-isobutyl-nicotinic acid hydrochloride (0.52 g); LC-MS: tR=0.54 min; [M+1]+=194.29; 1H NMR (d6-DMSO) δ 0.91 (d, J=6.5 Hz, 6H), 1.91 (hept, J=6.5 Hz), 2.68 (d, J=7.3 Hz, 2H), 2.73 (s, 3H), 8.47 (d, J=1.8 Hz, 1H), 8.90 (d, J=2.0 Hz, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Isobutyl-6-methylnicotinic acid hydrochloride
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5-Isobutyl-6-methylnicotinic acid hydrochloride
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5-Isobutyl-6-methylnicotinic acid hydrochloride
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5-Isobutyl-6-methylnicotinic acid hydrochloride
Reactant of Route 6
5-Isobutyl-6-methylnicotinic acid hydrochloride

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